Tripropylamine

Catalog No.
S561916
CAS No.
102-69-2
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropylamine

CAS Number

102-69-2

Product Name

Tripropylamine

IUPAC Name

N,N-dipropylpropan-1-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3

InChI Key

YFTHZRPMJXBUME-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.01 M
0.748 mg/mL at 25 °C
Very soluble in ethyl ether and ethanol
In water, 748 mg/l @ 25 °C
Soluble in water
Soluble (in ethanol)

Synonyms

tripropylammonium, tripropylammonium acetate, tripropylammonium hydrochloride, tripropylammonium sulfate (1:1)

Canonical SMILES

CCCN(CCC)CCC

Organic Synthesis and Catalysis

TPA acts as a non-nucleophilic base in organic synthesis, facilitating reactions like deprotonation and condensation without compromising the product's structure. Its bulky propyl groups prevent it from attacking the carbon skeleton, making it a valuable tool for controlled reactions []. Additionally, TPA serves as a ligand in homogeneous catalysis, forming complexes with transition metals to activate substrates and enhance catalytic activity [].

Analytical Chemistry and Separations

TPA's hydrophobicity and amine functionality make it a suitable extraction agent for separating organic acids from aqueous solutions. By selectively binding to the acid, TPA allows its extraction into an organic solvent, enabling further analysis or purification [].

Biosensing and Detection

TPA's unique properties are utilized in developing electrochemiluminescence (ECL) biosensors. In these sensors, TPA acts as a co-reactant to amplify the ECL signal generated by the target molecule, enhancing the sensitivity and detection limits of bioassays []. For instance, TPA-based ECL biosensors have been developed for detecting alpha-fetoprotein, a biomarker for certain cancers [].

Materials Science and Engineering

TPA finds application in surface modification of materials to achieve desired properties. For example, TPA treatment can alter the surface charge and wettability of materials, potentially improving their compatibility for specific applications [].

Tripropylamine is an organic compound with the chemical formula (CH₃CH₂CH₂)₃N, classified as a tertiary amine. It appears as a colorless liquid with a characteristic "fishy" odor and is less dense than water. The compound is highly flammable, with a flash point around 125°F (approximately 52°C), and has limited solubility in water, making it primarily used as a solvent in various chemical processes .

TPA is a flammable liquid with a low flash point. It can irritate the skin, eyes, and respiratory system upon contact or inhalation [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TPA.
  • Work in a well-ventilated area.
  • Flammable – Keep away from heat sources.

Tripropylamine exhibits several notable chemical behaviors:

  • Reactivity with Acids: It neutralizes acids in exothermic reactions, producing salts and water .
  • Incompatibility: The compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
  • Combustion Products: When burned, tripropylamine can produce irritating vapors and toxic gases such as nitrogen oxides and carbon monoxide .

The biological activity of tripropylamine has been studied in various contexts:

  • Toxicity: It can cause irritation to the eyes, nose, and throat upon exposure. Ingestion or inhalation may lead to serious health issues, including respiratory distress .
  • Electrochemiluminescence: Tripropylamine has been utilized as a coreactant in electrochemiluminescent reactions, highlighting its role in analytical chemistry .

Tripropylamine can be synthesized through several methods:

  • Alkylation of Ammonia: The most common method involves the alkylation of ammonia with propyl halides (such as propyl bromide or propyl chloride) in the presence of a base.
  • Reduction of Nitriles: Another method includes the reduction of propionitrile using lithium aluminum hydride or other reducing agents.
  • Direct Amination: Propylene can be reacted with ammonia under specific conditions to yield tripropylamine directly .

Research on tripropylamine's interactions primarily focuses on its reactivity with other chemicals:

  • Compatibility Studies: Studies have shown that it can react dangerously with oxidizing agents and certain organic compounds, necessitating careful handling and storage practices .
  • Toxicological Assessments: Interaction studies reveal that exposure can lead to significant health risks; thus, safety measures are critical when working with this compound .

Tripropylamine shares similarities with other tertiary amines but has unique characteristics that set it apart. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Triethylamine(C₂H₅)₃NLower boiling point; used in organic synthesis.
Trimethylamine(CH₃)₃NStronger fishy odor; used in biological systems.
Tributylamine(C₄H₉)₃NHigher molecular weight; used in polymer synthesis.

Tripropylamine's unique properties include its specific odor profile and its effectiveness as a solvent in electrochemical applications, distinguishing it from other similar compounds .

Physical Description

Tripropylamine appears as a water-white liquid. Flash point near 125°F. Less dense than water. May be mildly toxic by ingestion and inhalation. Used as a solvent.
Liquid
Colourless to fishy liquid; Mild fishy aroma

Color/Form

Water white liquid
Colorless liquid

XLogP3

2.8

Boiling Point

313 °F at 760 mm Hg (NTP, 1992)
156.0 °C
156 °C

Flash Point

98 °F (NTP, 1992)
105 °F (41 °C) OPEN CUP

Vapor Density

4.9 (NTP, 1992) (Relative to Air)
4.9 (Air= 1)

Density

0.754 at 68 °F (USCG, 1999)
0.7558 @ 20 °C
0.754-0.760

LogP

2.79 (LogP)
2.79
log Kow= 2.79

Odor

Amine odo

Melting Point

-136.3 °F (NTP, 1992)
-93.5 °C
-93.5°C

UNII

06S624V3U2

Related CAS

67846-20-2 (acetate salt)

GHS Hazard Statements

Aggregated GHS information provided by 1104 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 1104 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1098 of 1104 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (99.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.71%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (95.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (14.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 1 mm Hg at 68 °F (NTP, 1992)
1.51 mmHg
1.51 mm Hg @ 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

102-69-2

Wikipedia

Tri-n-propylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Propanamine, N,N-dipropyl-: ACTIVE

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Dates

Modify: 2023-08-15

An intermolecular hydrogen-bond-induced quench-type Ru(dcbpy)

Xiaohong Liu, Libo Li, Lijun Luo, Xiaoya Bi, Wanlin Zhao, Hui Yan, Xia Li, Tianyan You
PMID: 33878593   DOI: 10.1016/j.bios.2021.113232

Abstract

Here, we show that nitrogen-doped carbon quantum dots (NCQDs) strongly inhibits the anodic electrochemiluminescence (ECL) signal of a tris(4,4'-dicarboxylic acid-2,2'-bipyridyl) ruthenium(II) (Ru(dcbpy)
)/tripropylamine (TPA) aqueous system. To determine the ECL-quenching mechanism, we used photoluminescence spectroscopy, UV-Visible absorption spectroscopy and dynamic simulation technology. Quenching of the ECL signal of Ru(dcbpy)
/TPA by NCQDs was predominantly attributed to the interaction between Ru(dcbpy)
and NCQDs rather than that between TPA and NCQDs. Specifically, when Ru(dcbpy)
and NCQDs were in aqueous solution together, the carboxyl (-COOH) groups of Ru(dcbpy)
were in contact with oxygen- and nitrogen-containing groups on the surface of NCQDs and formed intermolecular hydrogen bonds. This process involved energy transfer from the excited-state Ru(dcbpy)
to the intermolecular hydrogen bonds, thus resulting in a decrease in the Ru(dcbpy)
ECL signal. On this basis, a quenching-type ECL sensor for the quantification of NCQDs was fabricated. The sensor had a wide linear range and an estimated detection limit of 0.0012 mg mL
, as well as excellent stability and selectivity. Satisfactory recoveries of 97.0-99.5% were obtained using the ECL sensor to quantify NCQDs in tap water. NCQDs could potentially be used as a quenching probe of Ru(dcbpy)
to construct various biosensors with widespread applications in the sensing field.


Electrochemiluminescence Loss in Photobleaching

Dongni Han, Bertrand Goudeau, Dragan Manojlovic, Dechen Jiang, Danjun Fang, Neso Sojic
PMID: 33410245   DOI: 10.1002/anie.202015030

Abstract

The effects of photobleaching on electrochemiluminescence (ECL) was investigated for the first time. The plasma membrane of Chinese Hamster Ovary (CHO) cells was labeled with a [Ru(bpy)
]
derivative. Selected regions of the fixed cells were photobleached using the confocal mode with sequential stepwise illumination or cumulatively and they were imaged by both ECL and photoluminescence (PL). ECL was generated with a model sacrificial coreactant, tri-n-propylamine. ECL microscopy of the photobleached regions shows lower ECL emission. We demonstrate a linear correlation between the ECL decrease and the PL loss due to the photobleaching of the labels immobilized on the CHO membranes. The presented strategy provides valuable information on the fundamentals of the ECL excited state and opens new opportunities for exploring cellular membranes by combining ECL microscopy with photobleaching techniques such as fluorescence recovery after photobleaching (FRAP) or fluorescence loss in photobleaching (FLIP) methods.


Electrochemiluminescence immunosensor for tropomyosin using carbon nanohorns/Nafion/Fe

Nura Fazira Noor Azam, Noor Faizah Mohd-Naim, Chitra Padmakumari Kurup, Minhaz Uddin Ahmed
PMID: 32683494   DOI: 10.1007/s00604-020-04440-2

Abstract

This study focuses on developing a highly sensitive immunosensor by immobilizing oxidized carbon nanohorns/Nafion/Fe
O
@Pd nanocomposite on carbon screen-printed electrodes (SPEs) for the detection of tropomyosin (Tro-Ag). The performance of the fabricated immunosensor was investigated via electrochemiluminescence (ECL) method, resulting from the chemical reaction between tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)
]Cl
) and tripropylamine (TPrA), and the peak intensity is recorded at 1.0 V. The nanocomposite is able to enhance the ECL intensity of [Ru(bpy)
]
/TPrA system and achieves high sensitivity of 28.16 fg/mL with a dynamic working range of 28.16 fg/mL to 100 ng/ml.. Furthermore, the immunosensor demonstrated a decent stability and good repeatability for Tro-Ag detection in food products. Graphical abstract The schematic representation of the modified carbon SPE with CNHs-OH/Nafion/Fe
O
@Pd and the signal produced in the (a) absence and (b) presence of Tro-Ag.


Facile Preparation of WO

Deng Pan, Zhengzou Fang, Erli Yang, Zhenqiang Ning, Qing Zhou, Kaiyang Chen, Yongjun Zheng, Yuanjian Zhang, Yanfei Shen
PMID: 32524717   DOI: 10.1002/anie.202007451

Abstract

The exceptional nature of WO
dots has inspired widespread interest, but it is still a significant challenge to synthesize high-quality WO
dots without using unstable reactants, expensive equipment, and complex synthetic processes. Herein, the synthesis of ligand-free WO
dots is reported that are highly dispersible and rich in oxygen vacancies by a simple but straightforward exfoliation of bulk WS
and a mild follow-up chemical conversion. Surprisingly, the WO
dots emerged as co-reactants for the electrochemiluminescence (ECL) of Ru(bpy)
with a comparable ECL efficiency to the well-known Ru(bpy)
/tripropylamine (TPrA) system. Moreover, compared to TPrA, whose toxicity remains a critical issue of concern, the WO
dots were ca. 300-fold less toxic. The potency of WO
dots was further explored in the detection of circulating tumor cells (CTCs) with the most competitive limit of detection so far.


Aggregation-Induced Electrochemiluminescence of the Dichlorobis(1,10-phenanthroline)ruthenium(II) (Ru(phen)

Liping Lu, Linlin Zhang, Wujian Miao, Xiayan Wang, Guangsheng Guo
PMID: 32458676   DOI: 10.1021/acs.analchem.0c00799

Abstract

Aggregation-induced electrochemiluminescence (AIECL) of the dichlorobis(1,10-phenanthroline)ruthenium(II) (Ru(phen)
Cl
)/tri-
-propylamine (TPrA) system was systematically investigated in H
O-MeCN media. Up to a 120-fold increase in the ECL intensity was observed when the H
O fraction (v%) was changed from 30% to 70%, whereas only an approximately 5.7-fold increase in the corresponding aggregation-induced fluorescence emission was demonstrated. The gradual formation of clusters of Ru(phen)
Cl
nanoaggregates along with the increase in the H
O fraction to MeCN, which was verified by dynamic light scattering (DLS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), was believed to be responsible for the remarkable ECL enhancement. Significantly, the above-mentioned AIECL behavior was found to be very sensitive to the types and sequences of nucleic acids present in solution, which provided an effective and novel strategy for distinguishing RNA from DNA and for differentiating different miRNAs. The present study could have a substantial impact in various research areas, such as molecular sensors, bioimaging probes, organelle-specific imaging, and tumor diagnosis.


An Efficient Electrochemiluminescence Enhancement Strategy on Bipolar Electrode for Bioanalysis

Nan Zhang, Hang Gao, Cong-Hui Xu, Yixiang Cheng, Hong-Yuan Chen, Jing-Juan Xu
PMID: 31462043   DOI: 10.1021/acs.analchem.9b03477

Abstract

This paper develops an efficient electrochemiluminescence (ECL) enhancement strategy on closed bipolar electrode for the detection of prostate specific antigen (PSA). We first synthesized a cyclometalated iridium(III) complex (pq)
Irbza with high ECL efficiency and used as ECL emitter in the anodic cell of BPE. While we introduced a Pt-tipped Au NRs and constructed a sandwich immune structure at the cathodic pole of BPE. Combined the signal amplification strategies of enzyme catalysis and the synergistic catalytic effect of bimetallic structure for the reduction of H
O
, the attached Pt-tipped Au NRs-GOx-Ab
nanocomplex as both recognition probes and signal amplification units could mediate the ECL signals of (pq)
Irbza/tripropylamine (TPrA) on the anodes of BPE through faradaic reaction due to the charge neutrality of BPE. Therefore, a highly sensitive BPE-ECL sensor for detection of PSA with a detection limit of 0.72 pg/mL and a linear range from 1.0 pg/mL to 10 ng/mL was obtained. This work is expected to broaden the application of iridium complex and bimetallic nanocatalyst in biological detection and could be utilized to detect many other biological molecules.


A highly sensitive signal-on biosensor for microRNA 142-3p based on the quenching of Ru(bpy)

Jiao Yang, Qian Xia, Longhua Guo, Fang Luo, Yongqiang Dong, Bin Qiu, Zhenyu Lin
PMID: 32412030   DOI: 10.1039/c9cc09706f

Abstract

Carbon dots (CDs) have been used to quench the electrochemiluminescence (ECL) of a Ru(bpy)32+-tripropylamine (TPA) system for the first time. In addition, this phenomenon has been coupled with duplex specific nuclease-assisted target recycling amplification to develop a highly sensitive ECL biosensor for microRNA.


Ultrasensitive Electrochemiluminescent Sensor for MicroRNA with Multinary Zn-Ag-In-S/ZnS Nanocrystals as Tags

Bin Zhang, Fang Zhang, Ping Zhang, Dazhong Shen, Xuwen Gao, Guizheng Zou
PMID: 30761889   DOI: 10.1021/acs.analchem.9b00199

Abstract

For the screening of novel toxic-element-free and biocompatible electrochemiluminophores, electrochemiluminescence (ECL) of multinary nanocrystals (NCs) was investigated for the first time with Zn-Ag-In-S (ZAIS) NCs as model. Aqueous soluble ZAIS NCs could bring out efficient reductive-oxidation ECL with tri- n-propylamine as coreactant, while coating the ZAIS NCs with a ZnS shell could reduce the surface defects of ZAIS NCs, and enable 6.7-fold enhanced ECL of ZAIS/ZnS NCs as compared to ZAIS NCs. ECL of ZAIS/ZnS NCs was about 4.2-fold that of ternary CuInS
/ZnS NCs, spectrally similar to that of Ru(bpy)
with maximum emission around 605 nm, and favorable for less electrochemical interference with a lowered triggering potential (∼0.95 V) than that of Ru(bpy)
. An ultrasensitive ECL microRNA sensor was fabricated with ZAIS/ZnS NCs as tags, which could sensitively and selectively determine microRNA-141 with a wide linearity range from 0.1 fmol/L to 20 pmol/L and a low limit of detection at 50 amol/L ( S/ N = 3). Multinary NCs might provide a promising alternative to the traditional binary NCs for both electrochemiluminophore screening and NC ECL modulating.


Direct Observation of Oxidation Reaction via Closed Bipolar Electrode-Anodic Electrochemiluminescence Protocol: Structural Property and Sensing Applications

Jia-Dong Zhang, Lei Lu, Xiu-Fang Zhu, Li-Jing Zhang, Shan Yun, Chuan-Song Duanmu, Lei He
PMID: 30350590   DOI: 10.1021/acssensors.8b00736

Abstract

In this work, we developed an innovative closed bipolar electrode (BPE)-electrochemiluminescence (ECL) sensing strategy with generality for target detection. Based on charge balance and 100% current efficiency between the closed BPE poles and the driving electrodes, one of the driving electrodes in one cell of the closed BPE system was employed as ECL sensing surface to reflect the target on the BPE pole in the opposite cell. Compared with traditional BPE-ECL sensing method, which in general adopted the anodic ECL reagents such as Ru(bpy)
and its coreactant on one pole (anode) to reflect the target (occurring reduction reaction) on the other pole (cathode), the difference was that the targets occurring oxidation reaction could be detected by the anodic ECL reagents based on this strategy. To verify the feasibility of this strategy, the detection principle was stated first, and Fe(CN)
as model target at anodic BPE pole were detected by anodic ECL reagents (Ru(bpy)
and TprA) on the driving electrode first. The ECL signals showed good performance for target detection. By changing the size and the material of the BPE pole where the targets were located, the detection of l-ascorbic acid (AA), uric acid (UA), and dopamine (DA) as other model targets with higher detection limit were accomplished. Visual and high-throughput detection of AA, UA, and DA were also successfully realized by an array of the closed BPE system. This closed BPE (array) system is an effective supplement of traditional BPE-ECL sensing and could greatly expand the scope of the detection target.


Nanoelectrode-emitter spectral overlap amplifies surface enhanced electrogenerated chemiluminescence

Thomas S Heiderscheit, Miranda J Gallagher, Rashad Baiyasi, Sean S E Collins, Seyyed Ali Hosseini Jebeli, Leonardo Scarabelli, Alexander Al-Zubeidi, Charlotte Flatebo, Wei-Shun Chang, Christy F Landes, Stephan Link
PMID: 31615232   DOI: 10.1063/1.5118669

Abstract

Electrogenerated chemiluminescence (ECL) is a promising technique for low concentration molecular detection. To improve the detection limit, plasmonic nanoparticles have been proposed as signal boosting antennas to amplify ECL. Previous ensemble studies have hinted that spectral overlap between the nanoparticle antenna and the ECL emitter may play a role in signal enhancement. Ensemble spectroscopy, however, cannot resolve heterogeneities arising from colloidal nanoparticle size and shape distributions, leading to an incomplete picture of the impact of spectral overlap. Here, we isolate the effect of nanoparticle-emitter spectral overlap for a model ECL system, coreaction of tris(2,2'-bipyridyl)dichlororuthenium(ii) hexahydrate and tripropylamine, at the single-particle level while minimizing other factors influencing ECL intensities. We found a 10-fold enhancement of ECL among 952 gold nanoparticles. This signal enhancement is attributed exclusively to spectral overlap between the nanoparticle and the emitter. Our study provides new mechanistic insight into plasmonic enhancement of ECL, creating opportunities for low concentration ECL sensing.


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